molecular formula C12H16OS B13525381 2-(tert-Butylsulfanyl)-1-phenylethan-1-one CAS No. 85591-54-4

2-(tert-Butylsulfanyl)-1-phenylethan-1-one

Katalognummer: B13525381
CAS-Nummer: 85591-54-4
Molekulargewicht: 208.32 g/mol
InChI-Schlüssel: LWOSGCRBOQYGSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(tert-Butylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a phenylethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfanyl)-1-phenylethan-1-one typically involves the reaction of tert-butyl mercaptan with a phenylethanone derivative under controlled conditions. One common method involves the use of lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This one-pot reaction is efficient and yields the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylethanone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butylsulfanyl)-1-phenylethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(tert-Butylsulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of reactive intermediates. The tert-butylsulfanyl group plays a crucial role in these interactions, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(tert-Butylsulfanyl)-1-phenylethan-1-one is unique due to its specific combination of the tert-butylsulfanyl group and the phenylethanone structure. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Eigenschaften

CAS-Nummer

85591-54-4

Molekularformel

C12H16OS

Molekulargewicht

208.32 g/mol

IUPAC-Name

2-tert-butylsulfanyl-1-phenylethanone

InChI

InChI=1S/C12H16OS/c1-12(2,3)14-9-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI-Schlüssel

LWOSGCRBOQYGSY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)SCC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.